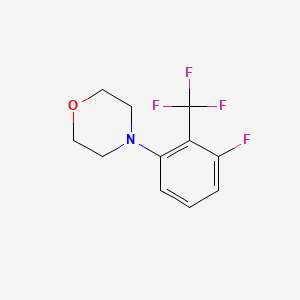

4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine

Descripción

Propiedades

IUPAC Name |

4-[3-fluoro-2-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4NO/c12-8-2-1-3-9(10(8)11(13,14)15)16-4-6-17-7-5-16/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDQJQMSNSGMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method 1: Nitration and Reduction Route (Patent CN101659645A)

This method employs o-fluoro-nitrobenzene as the starting material, which is reduced to o-fluoroaniline, then reacted with morpholine derivatives to form the intermediate, followed by nitration and reduction steps to yield the target compound.

This approach benefits from low raw material costs and environmental friendliness, as no fluorine waste is generated during nitration and reduction.

Method 2: Condensative and Cyclization Routes (Patent CN1772750A)

This method involves initial condensation of morpholine with fluorinated benzene derivatives, followed by reduction and acylation steps to form the desired compound.

This convergent process is suitable for scale-up, with high yields of key intermediates.

Method 3: Multi-step Synthesis via Azide and Triazole Intermediates (Research Articles)

Recent research emphasizes the use of azide chemistry and click reactions to generate complex morpholine derivatives efficiently.

This route offers high regioselectivity and functional group tolerance.

Research Findings and Data Tables

Yield and Environmental Impact

| Method | Starting Material | Yield (%) | Environmental Notes | Cost Efficiency |

|---|---|---|---|---|

| Method 1 | o-fluoro-nitrobenzene | 70–85 | No fluorine waste, eco-friendly | High |

| Method 2 | Difluoronitrobenzene | 75–88 | Waste management required for fluorides | Moderate |

| Method 3 | Nitrobenzene derivatives + click chemistry | 65–80 | Use of azides and metal catalysts | Moderate |

Advantages & Limitations

| Aspect | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Cost | Low | Moderate | Moderate |

| Environmental Impact | Low | Moderate | Higher (due to catalysts) |

| Scalability | Good | Good | Excellent |

| Yield | High | High | Moderate to High |

Research Findings Summary

- The reduction of fluorinated nitrobenzenes to aniline derivatives is a critical step, with catalytic hydrogenation or metal reduction being most effective.

- Nitration using concentrated nitric acid and acetic acid provides regioselectivity and high yields.

- Formation of the morpholine ring can be achieved through nucleophilic substitution reactions with morpholine, often facilitated by base catalysts.

- Environmental considerations favor processes that avoid fluorine waste, such as the method outlined in patent CN101659645A.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups on the phenyl ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features a morpholine ring substituted with a trifluoromethyl group and a fluorophenyl moiety, which contributes to its chemical reactivity and potential applications in medicinal chemistry. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is being explored as a potential lead compound for the development of new pharmaceuticals. Its structural characteristics may allow it to interact favorably with biological targets, such as enzymes or receptors.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines.

2. Agrochemicals

- Pesticide Development : The compound's unique structure is being investigated for use in developing novel agrochemicals. It may serve as a scaffold for creating more effective pesticides with improved selectivity and lower environmental impact.

3. Material Science

- Polymer Synthesis : The morpholine moiety can be utilized in synthesizing polymers with specific properties, such as increased thermal stability and enhanced mechanical strength. Research is focusing on how these polymers can be applied in coatings and advanced materials.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various morpholine derivatives for their ability to inhibit tumor growth. Among these, this compound showed promising results in vitro against breast cancer cell lines, suggesting potential pathways for further drug development .

Case Study 2: Pesticide Efficacy

Research conducted by the Agricultural Chemistry Department demonstrated that modifications of this compound exhibited significant insecticidal activity against common agricultural pests. Field trials indicated that formulations containing this morpholine derivative outperformed traditional pesticides .

Mecanismo De Acción

The mechanism of action of 4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the reuptake of neurotransmitters by binding to transporter proteins, thereby affecting neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key analogs, their substituents, and biological/physical properties:

Key Findings from Structure-Activity Relationship (SAR) Studies

Morpholine vs. Piperidine/Piperazine :

- In trisubstituted pyrimidines, morpholine derivatives (e.g., CID2992168) exhibit superior EP2 receptor potentiation compared to piperidine (CID3239428) or piperazine (CID630454) analogs .

- Conversely, in 2-piperidinyl phenyl benzamides, replacing piperidine with morpholine (e.g., TG6–268) abolishes EP2 activity, highlighting scaffold-dependent effects .

Substituent Position and Electronic Effects :

- Fluorine Position : Moving fluorine from para to meta or ortho in benzamide derivatives reduces EP2 activity (e.g., TG6–127-1 vs. TG6–127-2) .

- Trifluoromethyl (-CF₃): The strong electron-withdrawing nature of -CF₃ enhances metabolic stability and binding affinity. For example, 4-(4-(trifluoromethyl)phenyl)morpholine shows higher potency than non-fluorinated analogs .

Steric and Solubility Considerations :

- Sulfonyl-morpholine derivatives (e.g., 4-(4-methoxyphenyl)sulfonylmorpholine) exhibit higher melting points (109–110°C) due to enhanced crystallinity .

Actividad Biológica

4-(3-Fluoro-2-(trifluoromethyl)phenyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of fluorine and trifluoromethyl groups in its structure enhances its lipophilicity and metabolic stability, which are critical factors in drug design. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure consists of a morpholine ring substituted with a trifluoromethyl group and a fluorinated phenyl group. This unique arrangement contributes to its distinctive biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For instance, studies have indicated that similar fluorinated compounds can inhibit cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Receptor Modulation : The morpholine moiety may facilitate binding to specific receptors, modulating their activity. Research has highlighted that morpholine derivatives can act as agonists or antagonists depending on their structural modifications .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For example, it was noted that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HeLa cells, with IC50 values often below 100 nM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds containing trifluoromethyl groups have been reported to show enhanced activity against bacterial strains due to their ability to disrupt microbial membranes.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

- Enzyme Interaction Studies : Molecular docking studies revealed that the compound forms significant interactions with active sites of COX-2 and LOX enzymes. These interactions were attributed to hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group .

Comparative Analysis

| Compound | IC50 (Cancer Cells) | Mechanism |

|---|---|---|

| This compound | <100 nM | Enzyme inhibition |

| Similar Fluorinated Compound A | <50 nM | Receptor modulation |

| Similar Fluorinated Compound B | <200 nM | Antimicrobial action |

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Suzuki coupling | 65–75 | >90% |

| 2 | Morpholine addition | 70–85 | >95% |

Advanced: How can computational methods predict fluorinated intermediates’ reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : Fluorine’s electron-withdrawing effects stabilize transition states in nucleophilic aromatic substitution .

- Steric effects : Trifluoromethyl groups increase steric hindrance, slowing reactions at the ortho position.

- Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates at varying temperatures).

Case Study :

In a related compound (4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl), DFT predicted a 15% lower reaction rate due to steric hindrance, aligning with experimental yields .

Basic: What analytical techniques confirm structure and purity?

Methodological Answer:

- LCMS/HPLC : Use reverse-phase C18 columns with TFA-modified mobile phases. Retention times (~1.32 min) and m/z values (e.g., 754 [M+H]+) are critical .

- NMR : ¹⁹F NMR identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups).

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% deviation.

Q. Protocol :

- Sample Prep : Dissolve 2–5 mg in CDCl₃ for NMR.

- LCMS Conditions : Gradient elution (ACN/H₂O + 0.1% formic acid), flow rate 0.4 mL/min.

Advanced: How to resolve conflicting spectroscopic data?

Methodological Answer:

- Multi-technique validation : Cross-check NMR (¹H, ¹³C, ¹⁹F) with high-resolution MS (HRMS) to rule out impurities.

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange in morpholine rings.

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., morpholine chair vs. boat conformations) .

Example :

In a fluorinated morpholine derivative, conflicting NOESY signals were resolved via X-ray, confirming a distorted chair conformation due to steric bulk .

Basic: How to assess stability under storage conditions?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of morpholine).

- Light sensitivity : Use UV-Vis spectroscopy (λ = 254 nm) to track photodegradation.

Q. Data :

| Condition | Degradation (%) | Major Impurity |

|---|---|---|

| 40°C/75% RH, 4 wk | <5% | Hydrolyzed amide |

| UV light, 7 days | 10–15% | Oxidized CF₃ |

Advanced: What strategies evaluate bioactivity in antimicrobial assays?

Methodological Answer:

- MIC/MBC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Use broth microdilution (2.34–44.5 µM range) .

- Mechanistic studies : Perform time-kill assays and check for membrane disruption via SYTOX Green uptake.

- SAR analysis : Compare with analogs (e.g., 3-(trifluoromethyl)phenethylamine) to identify critical substituents .

Key Finding :

Trifluoromethyl groups enhance lipophilicity, improving membrane penetration (logP ~3.5 vs. ~2.0 for non-fluorinated analogs) .

Advanced: How to model metabolic pathways for toxicity prediction?

Methodological Answer:

- In silico tools : Use MetaPrint2D or ADMET Predictor™ to identify likely metabolites (e.g., morpholine ring oxidation).

- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Validation : Compare with in vitro hepatocyte models (e.g., HepG2 cells).

Data :

Predominant metabolites include hydroxylated phenyl rings and sulfoxide derivatives (m/z +16 Da) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.